Cancer Cell Selectivity: Therapeutic Ratio of 3,3a-Didehydrolycoran-1alpha,2beta-diol vs Pseudolycorine
In a head-to-head comparison of 22 lycorine-related compounds across 6 cancer cell lines (A549, OE21, Hs683, U373, SKMEL-28, B16F10) and 3 normal cell lines (WI-38, WS1, NHDF), lycorine (compound 1) achieved a therapeutic ratio >15, the highest among all tested analogues, compared with a therapeutic ratio of only 7 for its direct A-ring analogue pseudolycorine (compound 18) [1]. The mean cancer IC50 for lycorine was 6.4 ± 0.6 μM versus 9.0 ± 1.3 μM for pseudolycorine, while lycorine exhibited IC50 values >100 μM across all three normal fibroblast lines—contrasting sharply with pseudolycorine's normal-cell IC50 values of 44.0 μM (WI-38), 79.1 μM (WS1), and 66.9 μM (NHDF) [1]. No compound in the 22-member panel appeared more active than lycorine overall [1].
| Evidence Dimension | In vitro therapeutic ratio and mean IC50 on cancer vs normal cell lines |
|---|---|
| Target Compound Data | Lycorine: Therapeutic ratio >15; Mean cancer IC50 = 6.4 ± 0.6 μM (6 lines); Normal cell IC50 >100 μM (WI-38, WS1, NHDF) |
| Comparator Or Baseline | Pseudolycorine: Therapeutic ratio = 7; Mean cancer IC50 = 9.0 ± 1.3 μM (6 lines); Normal cell IC50 = 44.0–79.1 μM |
| Quantified Difference | Therapeutic ratio: >15 vs 7 (≥2.1-fold higher); Cancer selectivity: lycorine normal-cell IC50 >100 μM vs pseudolycorine 44–79 μM (≥2.3-fold lower toxicity to normal cells) |
| Conditions | WST-1 proliferation assay; 48 h treatment; cell lines: A549 (lung), OE21 (esophageal), Hs683 (glioma), U373 (glioblastoma), SKMEL-28 (melanoma), B16F10 (melanoma); normal: WI-38 lung fibroblasts, WS1 skin fibroblasts, NHDF dermal fibroblasts |
Why This Matters
Lycorine's 2.1-fold higher therapeutic ratio and markedly lower toxicity to normal cells compared to its closest structural analog pseudolycorine make it the preferred lycorine-type scaffold for anticancer lead development where normal-tissue sparing is a critical selection criterion.
- [1] Lamoral-Theys D, Andolfi A, Van Goietsenoven G, et al. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Antitumor Activity in Cancer Cells That Display Resistance to Proapoptotic Stimuli: An Investigation of Structure−Activity Relationship and Mechanistic Insight. Journal of Medicinal Chemistry. 2009;52(20):6244-6256. Table 2. DOI: 10.1021/jm901031h. View Source
